

An In-depth Technical Guide to the Physical Properties of 3-Bromophenyl Isothiocyanate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromophenyl isothiocyanate

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For Researchers, Scientists, and Drug Development Professionals

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Abstract

This technical guide provides a comprehensive overview of the essential physical and chemical properties of **3-Bromophenyl isothiocyanate**. Intended for professionals in research, chemical synthesis, and drug development, this document delves into the compound's structural and physicochemical characteristics, reactivity profile, and spectral data.

Furthermore, it offers detailed, field-proven experimental protocols for the determination of these properties, alongside a robust synthesis methodology. Safety protocols for handling and storage are also rigorously detailed to ensure best laboratory practices. The information presented herein is supported by authoritative references to ensure scientific integrity and empower researchers to effectively and safely utilize **3-Bromophenyl isothiocyanate** in their work.

Introduction: The Significance of 3-Bromophenyl Isothiocyanate

3-Bromophenyl isothiocyanate is an aromatic organosulfur compound featuring a bromine atom and an isothiocyanate functional group on a benzene ring. The isothiocyanate moiety (–

N=C=S) is a highly reactive electrophilic group, making this compound a valuable building block in organic synthesis.[1] Its utility is particularly pronounced in the synthesis of various heterocyclic compounds and as a reagent in the development of novel therapeutic agents. Isothiocyanates, as a class, are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The presence of the bromine atom on the phenyl ring provides a site for further functionalization through various cross-coupling reactions, enhancing its versatility as a synthetic intermediate. This guide aims to provide a detailed understanding of the fundamental physical properties of **3-Bromophenyl isothiocyanate**, which is critical for its effective application in research and development.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in any experimental setting. The following section details the key physicochemical parameters of **3-Bromophenyl isothiocyanate**.

Summary of Physical Data

The quantitative physical properties of **3-Bromophenyl isothiocyanate** are summarized in the table below for quick reference.

Property	Value	Source(s)
Chemical Formula	C ₇ H ₄ BrNS	[3]
Molecular Weight	214.08 g/mol	[3]
CAS Number	2131-59-1	[3]
Appearance	Yellowish liquid or solid	[4]
Melting Point	26 °C	[5]
Boiling Point	256 °C (at 760 mmHg)	[4]
81 °C (at 11 mmHg)	[4]	
Density	1.50 g/cm ³	[5]
Refractive Index (n ²⁰ /D)	1.685	[6]
Water Solubility	24.41 mg/L (at 25 °C)	
LogP (Octanol/Water)	4.1	[3]

Solubility Profile

While comprehensive quantitative solubility data in a wide range of organic solvents is not readily available in the literature, a qualitative assessment can be made based on the principle of "like dissolves like." As a moderately polar molecule with a significant nonpolar aromatic ring, **3-Bromophenyl isothiocyanate** is expected to exhibit good solubility in a range of common organic solvents. It is sparingly soluble in water, as indicated by its low water solubility value and high LogP.[3]

- Expected to be Soluble in: Dichloromethane, chloroform, tetrahydrofuran (THF), acetone, ethyl acetate, toluene, and dimethyl sulfoxide (DMSO).
- Expected to have Limited Solubility in: Alkanes such as hexane.
- Reaction with Protic Solvents: It is important to note that **3-Bromophenyl isothiocyanate** will react with protic solvents like alcohols (methanol, ethanol) and primary or secondary amines. Therefore, these should not be used as solvents unless a reaction is intended.

For precise applications, it is highly recommended that researchers determine the solubility in their specific solvent system of interest using the protocol outlined in Section 5.5.

Reactivity Profile

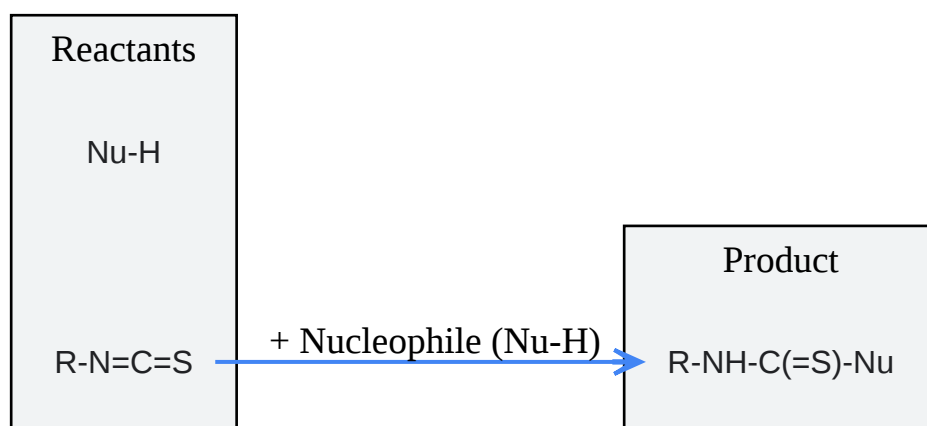
The isothiocyanate functional group is characterized by an electrophilic central carbon atom, making it susceptible to nucleophilic attack.^[2] This reactivity is the cornerstone of its utility in synthetic chemistry.

Reaction with Nucleophiles

The primary reactions of **3-Bromophenyl isothiocyanate** involve the addition of nucleophiles to the carbon of the isothiocyanate group. The most common nucleophiles in a biological and synthetic context are amines and thiols.

- **Reaction with Primary and Secondary Amines:** **3-Bromophenyl isothiocyanate** reacts readily with primary and secondary amines to form the corresponding thiourea derivatives. This reaction is typically carried out in an aprotic solvent.
- **Reaction with Thiols:** In the presence of a base, thiols will react with **3-Bromophenyl isothiocyanate** to form dithiocarbamate adducts.

The general mechanism for the reaction of an isothiocyanate with a nucleophile is depicted below.



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Caption: General reaction of an isothiocyanate with a nucleophile.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **3-Bromophenyl isothiocyanate**.

Infrared (IR) Spectroscopy

The IR spectrum of **3-Bromophenyl isothiocyanate** is characterized by a strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isothiocyanate group (-N=C=S), typically observed in the range of $2000\text{--}2200\text{ cm}^{-1}$. Other significant peaks will correspond to the aromatic C-H and C=C stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum will show signals in the aromatic region (typically $7.0\text{--}8.0$ ppm) corresponding to the four protons on the benzene ring. The splitting pattern will be complex due to the meta-substitution.
- ^{13}C NMR: The carbon NMR spectrum will show a characteristic signal for the carbon of the isothiocyanate group in the range of $125\text{--}140$ ppm. Additionally, six signals will be present for the aromatic carbons, with their chemical shifts influenced by the bromine and isothiocyanate substituents.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (214.08 g/mol).^[3] Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (M^+ and $\text{M}+2^+$). Common fragmentation patterns may involve the loss of the isothiocyanate group.

Experimental Protocols

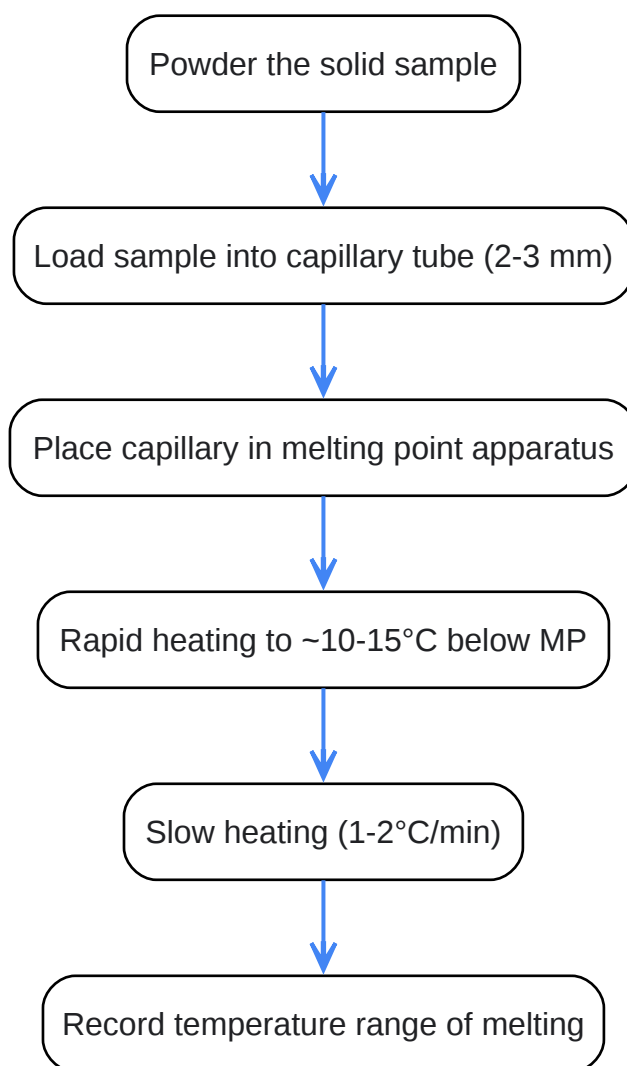
The following protocols are provided as a guide for the experimental determination of the physical properties of **3-Bromophenyl isothiocyanate**.

Melting Point Determination

This protocol describes the determination of the melting point using a capillary melting point apparatus.^[7]

Methodology:

- **Sample Preparation:** Finely powder a small amount of solid **3-Bromophenyl isothiocyanate**.
- **Capillary Loading:** Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the solid into the closed end of the tube.
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of the melting point apparatus.
- **Heating:** Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (26 °C). Then, decrease the heating rate to 1-2 °C per minute.
- **Observation:** Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.



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Caption: Workflow for melting point determination.

Infrared (IR) Spectroscopy

This protocol details the acquisition of an IR spectrum for a solid sample using the thin solid film method.^[6]

Methodology:

- **Solution Preparation:** Dissolve a small amount (a few milligrams) of **3-Bromophenyl isothiocyanate** in a few drops of a volatile solvent (e.g., dichloromethane or acetone) in a small vial.

- **Film Casting:** Using a pipette, apply a drop of the solution to the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- **Solvent Evaporation:** Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.
- **Spectrum Acquisition:** Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum according to the instrument's operating procedure. A background spectrum of the clean salt plate should be run first.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the preparation of a sample for ^1H and ^{13}C NMR analysis.^[1]

Methodology:

- **Sample Weighing:** Accurately weigh 5-10 mg of **3-Bromophenyl isothiocyanate** for ^1H NMR or 20-50 mg for ^{13}C NMR into a clean, dry vial.
- **Dissolution:** Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , acetone- d_6 , or DMSO- d_6) to the vial. Ensure the compound is fully dissolved.
- **Transfer to NMR Tube:** Using a Pasteur pipette with a cotton plug to filter out any particulates, transfer the solution to a clean, dry 5 mm NMR tube.
- **Internal Standard:** If required for chemical shift referencing, a small amount of an internal standard (e.g., tetramethylsilane, TMS) can be added to the solvent.
- **Analysis:** Cap the NMR tube, wipe it clean, and place it in the NMR spectrometer for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the analysis of **3-Bromophenyl isothiocyanate** by GC-MS.

Methodology:

- **Sample Preparation:** Prepare a dilute solution of **3-Bromophenyl isothiocyanate** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- **GC-MS Setup:**
 - **Column:** Use a non-polar or medium-polarity capillary column (e.g., HP-5MS).
 - **Injector:** Set the injector temperature to an appropriate value (e.g., 250 °C) and operate in splitless or split mode depending on the sample concentration.
 - **Oven Program:** Develop a suitable temperature program to ensure good separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).
 - **MS Detector:** Operate the mass spectrometer in electron ionization (EI) mode and scan over a suitable mass range (e.g., m/z 40-400).
- **Injection and Analysis:** Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS and start the analysis.
- **Data Interpretation:** Analyze the resulting chromatogram and mass spectrum to determine the retention time and fragmentation pattern of the compound.

Solubility Determination

This protocol allows for the qualitative and semi-quantitative determination of solubility in various solvents.

Methodology:

- **Solvent Selection:** Choose a range of representative organic solvents (e.g., methanol, ethanol, dichloromethane, diethyl ether, tetrahydrofuran, hexane, toluene, acetone, DMSO, DMF).
- **Sample Preparation:** To a series of small, labeled vials, add a known amount of **3-Bromophenyl isothiocyanate** (e.g., 10 mg).

- Solvent Addition: To each vial, add the selected solvent in small, measured increments (e.g., 0.1 mL at a time).
- Observation: After each addition, vortex or shake the vial vigorously for at least 30 seconds and observe if the solid has completely dissolved.
- Classification:
 - Soluble: If the solid dissolves completely. The approximate solubility can be calculated based on the amount of solvent added.
 - Partially Soluble: If a significant portion of the solid dissolves, but some remains undissolved.
 - Insoluble: If the solid does not appear to dissolve.

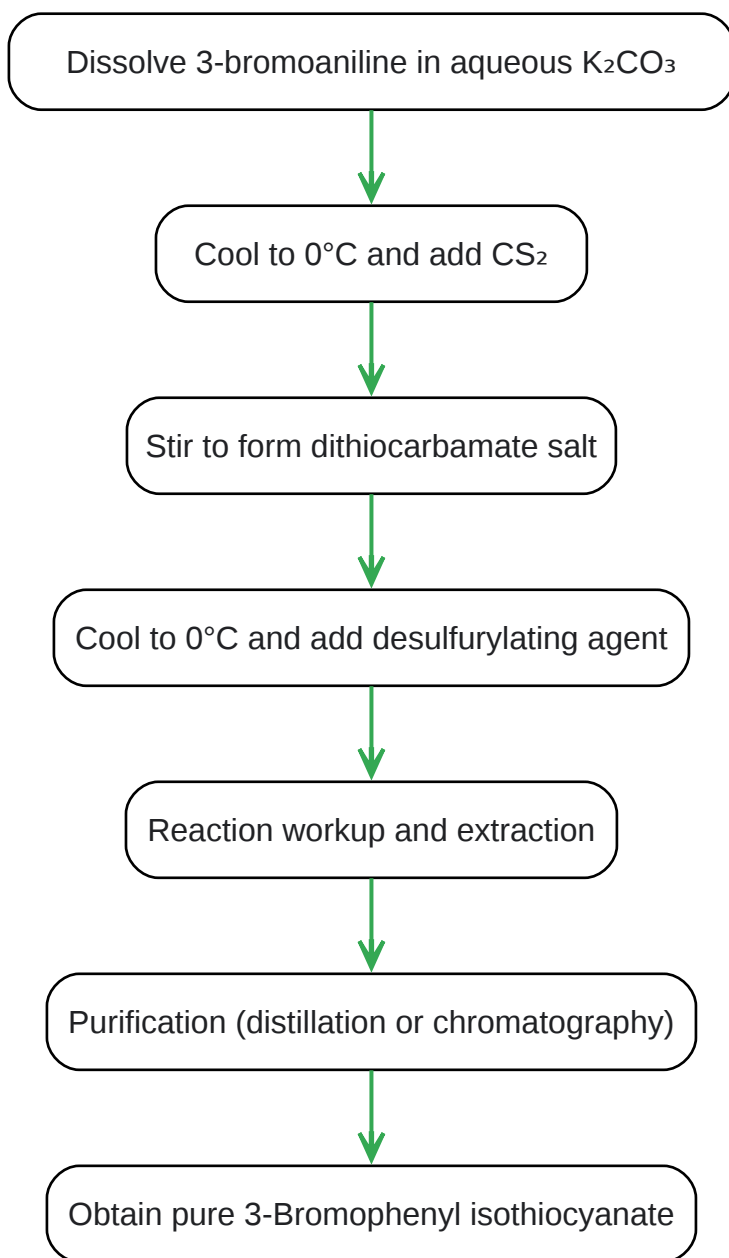
Synthesis Protocol: Preparation from 3-Bromoaniline

3-Bromophenyl isothiocyanate can be synthesized from 3-bromoaniline via the formation of a dithiocarbamate salt, followed by decomposition.^[5]

Methodology:

- Dithiocarbamate Salt Formation:
 - In a flask equipped with a magnetic stirrer, dissolve 3-bromoaniline in a suitable solvent (e.g., aqueous potassium carbonate solution).
 - Cool the mixture in an ice bath.
 - Slowly add carbon disulfide (CS₂) dropwise to the stirred solution.
 - Allow the reaction to stir for several hours at room temperature to form the dithiocarbamate salt.
- Decomposition to Isothiocyanate:

- Cool the reaction mixture back down in an ice bath.
- Slowly add a desulfurylating agent (e.g., a solution of cyanuric chloride in dichloromethane) to the mixture.
- Stir the reaction for an additional period at low temperature.
- Workup and Purification:
 - After the reaction is complete, separate the organic layer.
 - Wash the organic layer with water and brine.
 - Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4).
 - Remove the solvent under reduced pressure.
 - Purify the crude product by vacuum distillation or column chromatography to obtain pure **3-Bromophenyl isothiocyanate**.



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Caption: Synthesis workflow for **3-Bromophenyl isothiocyanate**.

Safe Handling and Storage

3-Bromophenyl isothiocyanate is a hazardous substance and should be handled with appropriate precautions.

- **Personal Protective Equipment (PPE):** Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling this compound. Work in a well-ventilated fume hood to avoid inhalation of vapors.
- **Handling:** Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not breathe vapor or dust.
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, acids, bases, and alcohols.
- **Disposal:** Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a detailed examination of the physical properties, reactivity, synthesis, and safe handling of **3-Bromophenyl isothiocyanate**. The information and protocols presented are intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to utilize this versatile compound effectively and safely in their endeavors. A solid understanding of these fundamental properties is the foundation for innovation in chemical synthesis and the development of new technologies.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 3-Bromophenyl Isothiocyanate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1330399#3-bromophenyl-isothiocyanate-physical-properties]

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